6-amino-1-(2-methoxybenzyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-1-(2-methoxybenzyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 6th position, a hydroxy group at the 4th position, and a methoxybenzyl group at the 1st position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(2-methoxybenzyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxybenzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating, stirring, and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(2-methoxybenzyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-amino-1-(2-methoxybenzyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-amino-1-(2-methoxybenzyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-hydroxy-1-(2-chlorobenzyl)pyrimidin-2(1H)-one
- 6-amino-4-hydroxy-1-(2-fluorobenzyl)pyrimidin-2(1H)-one
- 6-amino-4-hydroxy-1-(2-nitrobenzyl)pyrimidin-2(1H)-one
Uniqueness
6-amino-1-(2-methoxybenzyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
6-amino-1-[(2-methoxyphenyl)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-18-9-5-3-2-4-8(9)7-15-10(13)6-11(16)14-12(15)17/h2-6H,7,13H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKRXBFPTFNZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=CC(=O)NC2=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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